Ethyl 4-Bromo-1-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

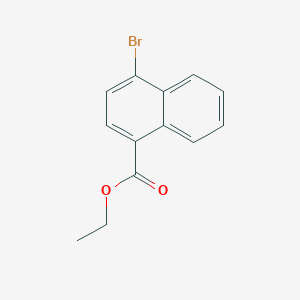

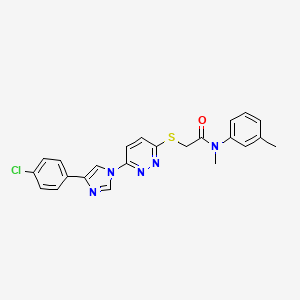

Ethyl 4-Bromo-1-naphthoate is an organic compound . It belongs to the naphthalene family. Its molecular formula is C13H11BrO2 and its average mass is 279.129 Da .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H11BrO2 . The SMILES string representation isCCOC(=O)c1ccc(c2c1ccc c2)Br . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, a related compound, ethyl bromo-1-naphthoate, has been studied for its alkaline hydrolysis .Scientific Research Applications

Synthesis Applications

Ethyl 4-Bromo-1-naphthoate serves as a versatile compound in various synthesis applications:

- Synthesis of Ethyl Canthinone-1-carboxylates : Utilized in a three-step synthesis approach involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation, leading to the production of ethyl canthin-6-one-1-carboxylate and its analogues (Ioannidou et al., 2011).

- Electrochemical Polymerization : A key component in the synthesis of poly [3-(1-naphthylthiophene)], demonstrating its utility in advanced polymer chemistry (Dogbéavou et al., 1997).

- Selective Synthesis of Polysubstituted Naphthalenes : Used in Ni-catalyzed reductive arylalkenylation of alkynes, aiding in the synthesis of naphthalene derivatives (Zeng et al., 2022).

Crystallography and Molecular Structure Studies

This compound plays a significant role in understanding molecular structures:

- Crystal Structure Elucidation : Crucial in determining the crystal and molecular structures of certain compounds through X-ray diffraction data, enhancing our understanding of molecular interactions (Kaur et al., 2012).

Chemical Reaction Studies

The compound is instrumental in studying various chemical reactions:

- Exploring Chemical Reactions : Involved in studies like the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, providing insights into reaction mechanisms and product formation (Haak & Plas, 2010).

- Role in Mediated Electrochemical Reduction : Used in research on the mediated electrochemical reduction of oxygen to hydrogen peroxide, demonstrating its utility in electrochemical applications (Calabrese et al., 1983).

Material Science and Organic Chemistry

This compound is used in the development of novel materials and in organic chemistry studies:

- Development of Fluorescent Microspheres : Key in synthesizing fluorescent monomers for the creation of copolymerized fluorescent microspheres, indicating its potential in material science (Zhao et al., 2009).

Safety and Hazards

Ethyl 4-Bromo-1-naphthoate is intended for research and development use only and is not for medicinal, household, or other uses . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Mechanism of Action

Mode of Action

It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways affected by Ethyl 4-Bromo-1-naphthoate .

Properties

IUPAC Name |

ethyl 4-bromonaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDVHZHNLGGADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)

![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)

![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)